Pyrrolo[1,2-a]pyrazine-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-5-9-4-6-2-1-3-10(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNZAHNMLZZUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633328 | |
| Record name | Pyrrolo[1,2-a]pyrazine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158945-91-6 | |
| Record name | Pyrrolo[1,2-a]pyrazine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158945-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-a]pyrazine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of Pyrrolo 1,2 a Pyrazine 4 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of Pyrrolo[1,2-a]pyrazine-4-carboxylic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group (–COOH) is typically observed as a singlet at a downfield chemical shift, often around 12 ppm. pressbooks.pub The exact position can be influenced by factors such as solvent and concentration, which affect hydrogen bonding. pressbooks.pub Protons on the pyrrolopyrazine ring system exhibit characteristic chemical shifts and coupling patterns that are instrumental in confirming the core structure. For instance, in one derivative, proton signals were observed at δH 9.81 (bs, 1H), 8.21 (d, 1H, J=2.35), 7.87 (d, 1H, J=3.35), 7.71 (dd, 2H, J=1.35, J=8.65), 7.30-7.37 (m, 2H), and 7.17-7.15 (m, 1H).
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carboxyl carbon (–COOH) of carboxylic acids typically resonates in the range of 165 to 185 δ. pressbooks.pub For example, a ¹³C NMR spectrum of a related pyrazine (B50134) derivative showed signals at δC 163.9, 155.4, 147.1, 137.4, 131.5, 126.2, 124.4, 129.1, and 119.8. These shifts are crucial for confirming the presence of the carboxylic acid group and mapping the carbon framework of the molecule.
Table 1: Representative NMR Data for Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives
| Nucleus | Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H (–COOH) | ~12.0 | Broad singlet, position is concentration and solvent dependent. pressbooks.pub |
| ¹³C (–COOH) | 165 - 185 | |
| ¹H (Aromatic) | 7.0 - 9.0 | Complex multiplets and doublets depending on substitution. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the carboxylic acid group gives rise to two very characteristic absorptions. pressbooks.pub
A very broad O–H stretching band is observed in the region of 2500–3300 cm⁻¹. pressbooks.pub This broadness is a result of hydrogen bonding between the carboxylic acid molecules. The C=O (carbonyl) stretching vibration of the carboxylic acid appears as a strong, sharp peak typically between 1710 and 1760 cm⁻¹. pressbooks.pub The exact position can depend on whether the acid is in a monomeric or dimeric form, with hydrogen-bonded dimers absorbing at a lower frequency (around 1710 cm⁻¹). pressbooks.pub Other bands corresponding to C–O stretching and O–H bending are also present in the fingerprint region of the spectrum. libretexts.orglibretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O–H (Carboxylic Acid) | 2500–3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1710–1760 | Strong, Sharp |
| C–O (Carboxylic Acid) | 1210–1320 | Medium |
| O–H Bend | 1395–1440 | Medium |
| Aromatic C–H Stretch | 3000-3100 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. For this compound (C₈H₆N₂O₂), the expected monoisotopic mass is approximately 162.04 g/mol . epa.gov
High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For example, a time-of-flight (TOF) MS analysis using electrospray ionization (ESI) on a related compound showed an [M+H]⁺ ion at m/z 215.0922, which was very close to the calculated value for C₁₁H₁₁N₄O⁺ (m/z 215.0933).
The fragmentation pattern provides structural information. For carboxylic acids, common fragmentation pathways include the loss of an OH group (M-17) and the loss of a COOH group (M-45). libretexts.org The fragmentation of the pyrrolopyrazine ring system will also produce characteristic ions that can be used to confirm the structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of the synthesized this compound derivatives.
Table 3: Theoretical Elemental Composition of this compound (C₈H₆N₂O₂)
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 59.26% |
| Hydrogen | H | 1.01 | 3.73% |
| Nitrogen | N | 14.01 | 17.28% |
Mechanistic Investigations of Chemical Reactivity and Transformations
Exploration of Reaction Mechanisms in Pyrrolo[1,2-a]pyrazine (B1600676) Synthesis
The construction of the pyrrolo[1,2-a]pyrazine core is achieved through various synthetic strategies, with reaction mechanisms often involving intramolecular cyclizations and cascade reactions.
One prominent mechanistic pathway involves the intramolecular cyclization of N-alkyne-substituted pyrrole (B145914) esters. beilstein-journals.org This process begins with the synthesis of a methyl 1H-pyrrole-2-carboxylate bearing an alkyne group on the nitrogen atom. beilstein-journals.org Treatment of this precursor with a nucleophile, such as hydrazine (B178648), initiates a cyclization reaction. The mechanism's course, leading to either a 6-exo-dig or a 6-endo-dig product, is dependent on the electronic nature of the substituents on the alkyne. beilstein-journals.org For instance, the reaction of methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate with hydrazine yields both a pyrrolopyrazinone and a pyrrolotriazinone skeleton, demonstrating the competitive nature of the cyclization pathways. beilstein-journals.org
Another effective mechanism is a cascade reaction starting from substituted 2-formyl-N-propargylpyrroles. This approach involves a condensation/cyclization/aromatization sequence. When these pyrrole derivatives react with ammonium (B1175870) acetate (B1210297), the process is initiated by the condensation of the aldehyde with ammonia (B1221849) (from ammonium acetate), forming an imine intermediate. This is followed by an intramolecular cyclization involving the propargyl group, which subsequently aromatizes to furnish the stable pyrrolo[1,2-a]pyrazine ring system in high yields. researchgate.net
Mechanochemical methods have also been developed, such as the double cyclocondensation cascade between anthranilamide and ethyl levulinate to form a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative, a related fused system. mdpi.com This highlights the utility of cascade mechanisms in efficiently building complex heterocyclic structures from simple precursors. mdpi.com
Studies on Site-Selectivity in Derivatization Reactions
The derivatization of the pyrrolo[1,2-a]pyrazine core, particularly through electrophilic substitution, exhibits notable site-selectivity that is heavily influenced by both the nature of the electrophile and the substitution pattern already present on the ring.
Research on electrophilic acylation has revealed a fascinating regiodivergence. researchgate.net Friedel-Crafts type acetylation and Vilsmeier-Haack formylation, two common C-acylation methods, result in different substitution patterns on the same pyrrolo[1,2-a]pyrazine substrates. Vilsmeier-Haack formylation consistently occurs at the C6 position of the pyrazine (B50134) ring, regardless of the substituents at the C1 or C3 positions on the pyrrole ring. researchgate.net
Conversely, the site of Friedel-Crafts acetylation is dependent on the substitution pattern. For pyrrolo[1,2-a]pyrazines with an unsubstituted C1 position (R¹=H) and an aryl or methyl group at C3, acetylation predominantly yields C8-acetylated products. researchgate.net However, if the C1 position is substituted (e.g., with a methyl group), the major products are the C6-acetylated compounds. researchgate.net This switch is attributed to the steric hindrance posed by the substituent at C1, which directs the incoming acetyl group to the less hindered C6 position. researchgate.net
| Substituent at C1 (R¹) | Substituent at C3 (R³) | Reaction | Major Product (Site of Acylation) | Postulated Reason for Selectivity |
|---|---|---|---|---|
| H | Aryl or Methyl | Vilsmeier-Haack Formylation | C6 | Electronic preference of the Vilsmeier reagent |
| H | Aryl or Methyl | Friedel-Crafts Acetylation | C8 | Electronic preference, minimal steric hindrance |
| Methyl | Aryl or Methyl | Vilsmeier-Haack Formylation | C6 | Electronic preference of the Vilsmeier reagent |
| Methyl | Aryl or Methyl | Friedel-Crafts Acetylation | C6 | Steric hindrance at C1 directs attack to C6 |
Reactivity of Pyrrolo[1,2-a]pyrazine Systems Towards Nucleophiles and Electrophiles
The pyrrolo[1,2-a]pyrazine system exhibits reactivity towards both nucleophilic and electrophilic reagents, often influenced by activating or deactivating groups attached to the core.
Reactivity with Nucleophiles: Studies on 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines have demonstrated their susceptibility to nucleophilic attack. The highly electrophilic trifluoromethyl group is transformed into amide or amidine groups upon reaction with O- and N-nucleophiles. This transformation is accompanied by the aromatization of the dihydropyrazine (B8608421) ring through the formal elimination of a hydrogen fluoride (B91410) molecule. researchgate.net This indicates that the presence of a strong electron-withdrawing group can activate the ring system or the substituent itself towards nucleophilic reactions. researchgate.net
Reactivity with Electrophiles: The pyrrolo[1,2-a]pyrazine nucleus is generally reactive towards electrophiles, with the pyrrole part of the bicycle being the primary site of attack. As discussed previously, electrophilic acylation reactions such as Friedel-Crafts and Vilsmeier-Haack proceed to give acylated pyrrolo[1,2-a]pyrazines. researchgate.net The system is selectively acylated at the α-position of the pyrrole ring (C1 or C3) if it is unsubstituted. nist.gov Other electrophilic substitution reactions, such as phosphorylation, have also been studied on related dipyrrolo[1,2-a;2',1'-c]pyrazine systems. researchgate.net The electron-rich nature of the pyrrole ring makes it more susceptible to electrophilic attack compared to the electron-deficient pyrazine ring.
Electronic Influences on Electrophilic Substitution Patterns
The regioselectivity of electrophilic substitution on the pyrrolo[1,2-a]pyrazine ring is governed by the electronic properties of the bicyclic system. The fusion of the electron-rich five-membered pyrrole ring with the electron-deficient six-membered pyrazine ring results in a non-uniform electron density distribution. The pyrazine ring, being a diazine, is inherently electron-poor and deactivated towards electrophilic attack, much like pyridine. stackexchange.com Consequently, electrophilic substitution preferentially occurs on the pyrrole moiety.
Within the pyrrole ring, the site of attack (e.g., C1, C2, or C3) is determined by the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. For the analogous imidazo[1,2-a]pyrazine (B1224502) system, it has been shown that electrophilic attack at the C3 position is favored over the C2 position. stackexchange.com This preference is explained by analyzing the resonance structures of the intermediate. Attack at C3 allows for the formation of a resonance contributor where the aromaticity of the six-membered pyrazine ring is maintained, and all atoms have a complete octet. stackexchange.com In contrast, attack at other positions leads to less stable intermediates where the aromatic sextet is disrupted or positive charges are placed on adjacent atoms. stackexchange.com This principle of forming the most stable intermediate is a key factor in predicting the outcome of electrophilic substitutions on this heterocyclic system. stackexchange.com
The introduction of a carboxylic acid group at the C4 position, as in Pyrrolo[1,2-a]pyrazine-4-carboxylic acid, would further deactivate the entire ring system to electrophilic attack due to its electron-withdrawing nature. This deactivation would be most pronounced on the pyrazine ring where it is located, reinforcing the inherent preference for electrophilic substitution on the pyrrole ring, albeit at a likely reduced rate compared to the unsubstituted parent compound.
Pre Clinical Biological Activity Spectrum and Molecular Mechanisms of Action
Antiproliferative and Antitumor Activities of Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives
Derivatives of pyrrolo[1,2-a]pyrazine have emerged as promising candidates in oncology research, exhibiting potent activities against various cancer cell lines. Their mechanisms of action often involve the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis.
The cytotoxic potential of pyrrolo[1,2-a]pyrazine derivatives has been evaluated against a diverse panel of human cancer cell lines. Research has consistently demonstrated their ability to inhibit cell viability and proliferation in a dose-dependent manner.
One notable derivative, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, has shown potent anticancer activity. nih.gov It significantly inhibited the viability of prostate cancer cells (PC-3) and breast cancer cells (MCF-7) with IC₅₀ values of 1.18 µM and 1.95 µM, respectively. nih.govplu.mx Another compound, pyrrole (B145914) (1, 2, a) pyrazine (B50134) 1, 4, dione (B5365651), hexahydro 3-(2-methyl propyl) (PPDHMP), extracted from a marine bacterium, exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells with IC₅₀ concentrations of 19.94 µg/ml and 16.73 µg/ml, respectively. nih.gov
Furthermore, a series of 6-aminocarbonyl pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine derivatives were synthesized and evaluated for their antiproliferative activity against five types of human cancer cells, with some compounds showing potent activity. nih.gov Similarly, novel pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been synthesized and have shown antiproliferative activity against human leukemic cell lines (K562, U937, and HL60) and a breast cancer cell line (MCF7). nih.govresearchgate.net The antiproliferative effects of some 4,5-dihydropyrrolo[1,2-a]quinoxalines have also been reported in GPER-expressing breast cancer cells. unisi.itresearchgate.net
Table 1: Antiproliferative Activity of Pyrrolo[1,2-a]pyrazine Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ Value |
|---|---|---|---|
| (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide | PC-3 | Prostate Cancer | 1.18 µM nih.govplu.mx |
| (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide | MCF-7 | Breast Cancer | 1.95 µM nih.govplu.mx |
| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | A549 | Lung Cancer | 19.94 µg/ml nih.gov |
| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | HeLa | Cervical Cancer | 16.73 µg/ml nih.gov |
| Pyrrolo (1, 2-alpha) pyrazine 1, 4 dione hexahydro 3-(2-methylpropyl) | HCT 15 | Colon Cancer | 80 µg/ml researchgate.net |
Beyond inhibiting proliferation, a key mechanism of the antitumor activity of pyrrolo[1,2-a]pyrazine derivatives is the induction of apoptosis. This programmed cell death is a critical process for eliminating cancerous cells.
The compound (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide was found to induce apoptosis in both PC-3 and MCF-7 cells through the activation of caspase-3 and the cleavage of PARP. nih.gov Similarly, PPDHMP-treated cancer cells displayed morphological changes characteristic of apoptosis, such as nuclear condensation, cell shrinkage, and the formation of apoptotic bodies. nih.gov This was accompanied by the progressive accumulation of fragmented DNA. nih.gov
Mechanistic studies have revealed that these compounds can modulate key proteins involved in the apoptotic pathway. For instance, PPDHMP was shown to down-regulate anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL) and activate caspase-9 and -3, leading to the cleavage of PARP. nih.gov Another pyrazine derivative was found to block the proliferation of leukemic cells by inducing cell cycle arrest and apoptosis, with observed down-regulation of Bcl2 and Survivin and up-regulation of Bax. rjeid.com In HepG2 cells, a pyrrolo[2,3-d]pyrimidine derivative induced apoptosis with a notable increase in pro-apoptotic proteins caspase-3 and Bax, and downregulation of Bcl-2 activity. semanticscholar.orgmdpi.com
Antimicrobial Efficacy
The pyrrolo[1,2-a]pyrazine scaffold is also a source of potent antimicrobial agents, with derivatives showing efficacy against a range of bacteria, fungi, and viruses. researchgate.net
Derivatives of pyrrolo[1,2-a]pyrazine have demonstrated significant antibacterial activity. researchgate.net For example, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), isolated from a marine bacterium, was found to inhibit both bacterial biofilm formation and the viability of preformed biofilms. researchgate.net This same compound, when isolated from Bacillus tequilensis MSI45, showed a potent inhibitory effect on multidrug-resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/L. rsc.orgnih.gov
A study on pyrazine-pyridone analogues revealed that one compound exhibited strong activity against E. coli, while another showed potent inhibition against S. aureus, comparable to the antibiotic gentamicin. researchgate.net
Table 2: Antibacterial Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Multidrug-resistant Staphylococcus aureus | MIC: 15 µg/L rsc.orgnih.gov |
| Pyrazine-pyridone derivative 5c | E. coli | Strong activity (15 mm inhibition zone) researchgate.net |
| Pyrazine-pyridone derivative 5d | S. aureus | Potent inhibition (18 mm inhibition zone) researchgate.net |
Several pyrrolo[1,2-a]pyrazine derivatives have been identified as potent antifungal agents. researchgate.net A series of these compounds were found to be highly active against various Candida species, with some derivatives showing more robust antifungal effects compared to reference drugs. mdpi.com Interestingly, brominated pyrrolo[1,2-a]pyrazines were more active than their non-halogenated counterparts. mdpi.com
The compound pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has also been identified as a primary secondary metabolite of Bacillus spp. and an effective antifungal agent against the soil-borne fungus Sclerotium bataticola. ekb.eg Furthermore, 2-acylhydrazino-5-arylpyrrole derivatives have shown very good antifungal activities against Candida albicans and other non-albicans Candida species, with MIC values in the range of 0.39-3.12 µg/mL. nih.gov
The antiviral potential of pyrrolo[1,2-a]pyrazine derivatives is an area of active investigation. researchgate.netresearchgate.net Certain pyrrolopyrazine analogs have been noted for their antiviral activity. researchgate.net One study highlighted that 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine showed in vitro antiviral activity against measles, NDV, some influenza viruses, and herpes simplex and zoster. nih.gov
In the context of the COVID-19 pandemic, there has been interest in the potential of these compounds to target SARS-CoV-2 proteins. researchgate.net Pyrrolo-pyrimidine-based compounds have been identified as inhibitors of the SARS-CoV-2 macrodomain (Mac1), which is essential for viral replication. nih.govbiorxiv.org Some of these inhibitors were shown to repress the replication of both murine hepatitis virus (MHV) and SARS-CoV-2. nih.govbiorxiv.org The main protease (Mpro) of SARS-CoV-2, crucial for viral replication, has also been identified as a potential target for pyrazole (B372694) derivatives. nih.gov
Quorum Sensing Inhibition (QSI)
Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.gov Inhibition of this system is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. frontiersin.org Derivatives of the pyrrolo[1,2-a]pyrazine core have been identified as potent quorum sensing inhibitors. researchgate.net
One notable derivative, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, extracted from the bacterium Exiguobacterium indicum, demonstrated significant anti-quorum sensing activity. frontiersin.org In studies using the biosensor reporter strain Chromobacterium violaceum CV026, an extract containing this compound achieved approximately 99% inhibition of violacein (B1683560) production, a QS-controlled pigment, at a concentration of 0.6 mg/ml, without exhibiting antibacterial effects. frontiersin.orgnih.gov This compound also effectively prevented biofilm formation in Pseudomonas aeruginosa PAO1 by altering the biofilm architecture and preventing bacterial adherence. nih.govfrontiersin.org
| Compound | Target Organism | Activity | Effective Concentration | Reference |
|---|---|---|---|---|
| 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Chromobacterium violaceum CV026 | ~99% inhibition of violacein production | 0.6 mg/ml | frontiersin.org |
| 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Pseudomonas aeruginosa PAO1 | Inhibition of biofilm formation | Not specified | nih.gov |
Anticonvulsant Properties
Evaluation in Animal Models of Epilepsy (e.g., MES, scMET, 6 Hz models)
Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have shown significant promise as anticonvulsant agents in various established animal models of epilepsy. These models are crucial for identifying compounds that can prevent seizure spread, raise the seizure threshold, or are effective against pharmacoresistant seizures. doi.org
A series of fluorinated analogs of (4S,8aS)-4-phenylperhydropyrrolo[1,2-a]pyrazine-2,6-dione displayed high activity in the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests. doi.org The MES model identifies agents that prevent the spread of seizures, while the scMET test is used to find agents that can increase the seizure threshold. doi.org Furthermore, these compounds were highly potent in the 6 Hz model, which is recognized as a model for pharmacoresistant limbic seizures. doi.orgnih.gov The introduction of fluorine atoms into the phenyl ring was found to be beneficial for the anticonvulsant potency. doi.org
Similarly, chiral pyrido[1,2-a]pyrazine derivatives were evaluated, revealing that stereochemistry plays a significant role in their pharmacological activity. While some stereoisomers were inactive, others showed varied efficacy in the MES, scMET, and 6 Hz models. nih.gov Certain derivatives emerged as promising lead structures with broad-spectrum anticonvulsant activity and high potency in the 6 Hz model, with median effective doses (ED₅₀) comparable to the reference drug Levetiracetam. nih.gov
| Compound Class | Seizure Model | Observed Activity | Reference |
|---|---|---|---|
| Fluorinated (4S,8aS)-4-phenylperhydropyrrolo[1,2-a]pyrazine-2,6-diones | MES, scMET, 6 Hz | High anticonvulsant activity; potency enhanced by fluorination. | doi.org |
| Chiral Pyrido[1,2-a]pyrazines (e.g., (4S,9aR)-6) | MES, scMET, 6 Hz | Broad-spectrum activity, with ED₅₀ values in the 6 Hz model comparable to Levetiracetam. | nih.gov |
Enzyme and Receptor Modulation
Kinase Inhibition (e.g., Akt, AAK1, CDK2, CDK9)
The pyrrolo[1,2-a]pyrazine framework is a key feature in a variety of kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer and neurodegenerative disorders. google.com
Cyclin-Dependent Kinases (CDKs): Several pyrrolopyrazine derivatives have been identified as potent inhibitors of CDKs, which are central to cell cycle regulation. google.com Specifically, imidazo[1,2-a]pyrazine (B1224502) derivatives have been synthesized and evaluated as CDK9 inhibitors. One derivative, featuring a pyridin-4-yl group at position 2 and a benzyl (B1604629) group at position 3, displayed a half-maximal inhibitory concentration (IC₅₀) of 0.16 µM against CDK9. nih.gov The cytotoxic effects of these compounds against various cancer cell lines correlated with their CDK9 inhibitory activity. nih.govresearchgate.net
Adaptor Protein 2-Associated Kinase 1 (AAK1): AAK1 is a target for the treatment of neuropathic pain. nih.gov A series of pyrrolo[2,1-f] frontiersin.orgdoi.orgnih.govtriazine analogs, a related heterocyclic system, were developed as potent AAK1 inhibitors, with IC₅₀ values in the single-digit nanomolar range. nih.gov
| Compound Class | Target Kinase | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivative (3c) | CDK9 | 0.16 µM | nih.gov |
| Pyrrolo[2,3-b]pyrazine derivatives | CDK1, CDK5, GSK-3 | ≤ 1 µM | google.com |
| Pyrrolo[2,1-f] frontiersin.orgdoi.orgnih.govtriazine analogs | AAK1 | Single-digit nM range | nih.gov |
Interactions with Translocator Protein (TSPO) Ligands
The 18 kDa translocator protein (TSPO) is a promising target for developing neuropsychotropic drugs, including anxiolytics and neuroprotective agents. nih.gov A series of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have been designed and synthesized as new TSPO ligands. nih.govdntb.gov.ua Molecular modeling and docking analysis guided the design of these compounds. nih.gov
Several of these derivatives exhibited significant anxiolytic activity in preclinical models. nih.govresearchgate.net For instance, the compound GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide) demonstrated anxiolytic effects at doses ranging from 0.001 to 0.100 mg/kg. nih.gov Another lead compound, N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, also showed anti-anxiety activity across a wide range of doses in multiple behavioral tests. dntb.gov.uaresearchgate.net
Tubulin Binding and Microtubule Assembly Interference
Tubulin is a critical protein involved in microtubule formation, which is essential for cell division, motility, and structure. Agents that interfere with tubulin polymerization are potent anticancer drugs. Several classes of compounds with scaffolds related to pyrrolo[1,2-a]pyrazine have been investigated as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. tandfonline.comnih.gov
For example, a series of imidazo[1,2-a]pyrazine derivatives were designed as potential tubulin inhibitors. nih.gov One compound, TB-25, was particularly potent, inhibiting the proliferation of HCT-116 cancer cells with an IC₅₀ of 23 nM. Mechanistic studies confirmed that this compound effectively inhibited tubulin polymerization in vitro and disrupted the microtubule network in cells, leading to cell cycle arrest in the G2/M phase. nih.gov Similarly, 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which contain a related core structure, were identified as a promising scaffold for novel tubulin polymerization inhibitors, with one analog showing an IC₅₀ of 5.9 μM in A549 cells. rsc.org
| Compound Class | Target Cell Line | Inhibitory Potency (IC₅₀) | Mechanism | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivative (TB-25) | HCT-116 | 23 nM | Inhibits tubulin polymerization, binds to colchicine site. | nih.gov |
| 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one (3c) | A549 | 5.9 µM | Inhibits tubulin polymerization, binds to colchicine site. | rsc.org |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | Inhibits tubulin polymerization, binds to colchicine site. | tandfonline.com |
General Inhibition of Specific Enzymes or Receptors
The Pyrrolo[1,2-a]pyrazine scaffold is a versatile structure that has been identified as a core component in various potent and selective inhibitors of enzymes and receptors. Research has demonstrated that novel series of pyrrole-pyrazinone compounds, including those based on the Pyrrolo[1,2-a]pyrazine structure, are effective antagonists of the Vasopressin 1b (V1b) receptor. nih.gov Exploration of different substitution patterns around this core template has led to the development of compounds with high inhibitory potency at the V1b receptor, while also showing good selectivity over related receptor subtypes like Vasopressin 1a, Vasopressin 2, and Oxytocin receptors. nih.gov
The therapeutic potential of this chemical family extends to other targets as well. Related fused heterocyclic systems incorporating the pyrrolo-pyrazine motif have shown inhibitory activity against other significant biological molecules. For instance, derivatives have been investigated as inhibitors for lipoxygenase (LOX), an enzyme involved in inflammatory pathways. zsmu.edu.ua Other related structures have been developed as antagonists for the corticotropin-releasing factor 1 (CRF₁) receptor, indicating a potential role in managing stress-related disorders. nih.gov Furthermore, certain derivatives of pyrrolo[1,2-a]quinoxaline have been evaluated as efflux pump inhibitors (EPIs) in bacteria, suggesting a strategy to combat multidrug resistance. nih.gov This body of research underscores the adaptability of the pyrrolo[1,2-a]pyrazine core in designing specific inhibitors for a range of biological targets. ontosight.ai
Antioxidant Activities
Derivatives of the Pyrrolo[1,2-a]pyrazine class have demonstrated notable antioxidant properties. Various studies have identified compounds within this family that exhibit significant free-radical scavenging capabilities. For example, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, a natural product isolated from marine bacteria such as Bacillus tequilensis and Streptomyces mangrovisoli, has been shown to possess high antioxidant activity. nih.govnih.govfrontiersin.org
Synthetic derivatives have also been engineered to harness these properties. A study on a series of 1-oxo-N-(alkyl)aryl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxamides found that the most active compounds exhibited considerable antioxidant effects when compared to the standard antioxidant, ascorbic acid. researchgate.net This suggests that the core heterocyclic structure is fundamental to the observed antioxidant capacity. researchgate.netresearchgate.net
| Compound Class | Antioxidant Effect Level (%) | Reference Standard |
|---|---|---|
| 1-oxo-N-(alkyl)aryl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxamides | 59.3–74.5 | Ascorbic Acid (97.3%) |
| Compound | Concentration (μg/mL) | NO Radical Scavenging Activity (%) |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | 500 | 73.03 ± 1.02 |
Computational Chemistry and in Silico Modeling in Pyrrolo 1,2 a Pyrazine 4 Carboxylic Acid Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrrolo[1,2-a]pyrazine (B1600676) derivatives, docking simulations are crucial for understanding how these ligands interact with biological targets such as enzymes and receptors.
Molecular docking simulations have been effectively used to predict the binding affinities and interaction modes of various derivatives of the pyrrolo[1,2-a]pyrazine scaffold with their respective biological targets. For instance, a derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl), demonstrated significant potential as an antifungal agent by showing superior inhibition efficacy against the CYP51B enzyme of Aspergillus fumigatus when compared to the standard drug Voriconazole in docking studies. researchgate.net Another related compound, 3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione, was shown through docking to potentially inhibit topoisomerase IV and cytochrome monooxygenase, with binding affinities of -5.34 kcal/mol and -5.6 kcal/mol, respectively. researchgate.net
Similarly, the hexahydro derivative of Pyrrolo[1,2-a]pyrazine-1,4-dione was docked with a modeled SDR protein (FOXG_00472) from Fusarium oxysporum, yielding a docking score of -6.593 kcal/mol and a binding free energy (ΔG bind) of -28.53 kcal/mol, indicating a stable ligand-protein complex. rsc.org These studies underscore the utility of molecular docking in identifying promising bioactive compounds and quantifying their potential interactions with protein targets.
Table 1: Molecular Docking Results for Pyrrolo[1,2-a]pyrazine Derivatives
| Compound Derivative | Target Protein | Binding Affinity / Score | Source |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl) | CYP51B of Aspergillus fumigatus | Superior inhibition vs. Voriconazole | researchgate.net |
| 3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione | Topoisomerase IV | -5.34 kcal/mol | researchgate.net |
| 3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione | Cytochrome monooxygenase | -5.6 kcal/mol | researchgate.net |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | SDR protein FOXG_00472 | -28.53 kcal/mol (Binding Free Energy) | rsc.org |
A key outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are critical for ligand recognition and binding. For the complex involving Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, and the SDR protein FOXG_00472, 2D interaction diagrams revealed the specific amino acid residues participating in the binding. rsc.org While studying a related 7H-pyrrolo[2,3-d]pyrimidine scaffold, researchers found that the inhibitors formed strong interactions with the hinge region and β-sheets of the P21-Activated Kinase 4 (PAK4) enzyme. chemrxiv.org Such information is vital for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometry, electronic properties, and reactivity of molecules like pyrrolo[1,2-a]pyrazines. For instance, DFT has been used to model the reaction mechanisms for the synthesis of pyrrolylpyrazines, providing accurate results at a low computational cost. nih.gov More recently, DFT studies have been employed to design novel pyrrolopyrazine-based electron transporting materials for use in perovskite solar cells, demonstrating that the designed molecules possess lower band gaps compared to reference compounds. mdpi.com DFT calculations also help in verifying the optimized structures of pyrazine (B50134) derivatives and their metal complexes, allowing for the estimation of global chemical reactivity descriptors from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
DFT calculations are particularly powerful in elucidating complex reaction mechanisms, including those that may involve radical intermediates. While specific studies on the radical stabilization mechanisms of Pyrrolo[1,2-a]pyrazine-4-carboxylic acid were not found, research on the broader pyrazine class highlights the utility of this approach. DFT calculations were used to investigate the dearomative diborylation of pyrazines, revealing that the reaction can proceed through either a non-radical mechanism or, in the case of sterically hindered pyrazines, a radical pathway. chemrxiv.org These computational studies, supported by experimental evidence, demonstrate the capacity of DFT to distinguish between competing reaction pathways and provide mechanistic clarity on processes involving radical species. chemrxiv.org
Molecular Dynamics (MD) Simulations for Assessing Ligand-Receptor Complex Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of ligand-receptor complexes. This technique is essential for assessing the stability of the binding poses predicted by molecular docking. In a study on related 7H-pyrrolo[2,3-d]pyrimidine inhibitors of PAK4, 200-nanosecond MD simulations were performed on the docked complexes. chemrxiv.org The stability of these complexes was evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) and the solvent-accessible surface area (SASA). chemrxiv.org The results showed that the ligand-protein complexes reached equilibrium after 50 ns, indicating stable binding over the simulation period. chemrxiv.org Such simulations are crucial for validating docking results and confirming that the ligand remains stably bound within the target's active site.
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties
In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in the early-stage identification of compounds with favorable drug-like properties. For derivatives containing related pyrrole (B145914) and pyrazine scaffolds, in silico tools have been used to predict pharmacokinetic properties and oral bioavailability.
Studies on pyrazolylaminoquinazoline derivatives, one of which features an octahydro-2H-pyrido[1,2-a]pyrazine moiety, have utilized a suite of software including Lazar, ProTox, and ADMET Predictor. These programs were used to predict a range of toxicological endpoints, including carcinogenicity, mutagenicity, LD50, and hepatotoxicity. This predictive screening allows for the early deselection of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, saving significant time and resources in the drug development pipeline.
Table 2: In Silico Predicted Properties for Related Scaffolds
| Scaffold/Derivative Class | Predicted Property | Software/Method | Finding | Source |
|---|---|---|---|---|
| Pyrazoline-conjugated pyrrole-carboxylic acid | Pharmacokinetics | In silico models | Good predicted oral bioavailability | |
| Pyrazoline-conjugated pyrrole-carboxylic acid | Druglikeness | Lipinski's Rule of Five | Adherence to the rule | |
| Pyrrolo[1,2-a]quinoline analogues | Druglikeness | Pharmacokinetic analysis | Possess good drug-like properties | |
| Pyrazolylaminoquinazoline derivatives | Toxicity | Lazar, ProTox | Prediction of carcinogenicity, mutagenicity, LD50 | |
| Pyrazolylaminoquinazoline derivatives | Organ Toxicity | ADMET Predictor | Prediction of hepatotoxicity and reproductive toxicity |
Future Research Directions and Translational Potential in Chemical Biology
Development of Pyrrolo[1,2-a]pyrazine-4-carboxylic Acid as Building Blocks for Complex Molecules and Advanced Materials
The unique structural and electronic properties of the pyrrolo[1,2-a]pyrazine (B1600676) core make it an attractive building block for the synthesis of more complex molecules and advanced materials. Its rigid, planar structure can be strategically functionalized at various positions, allowing for the creation of diverse chemical libraries.
Researchers have utilized pyrrole-based enaminones as versatile starting materials for the synthesis of pyrrolo[1,2-a]pyrazines. mdpi.com This approach allows for the introduction of various substituents, leading to a range of derivatives with distinct physicochemical properties. mdpi.com The development of efficient synthetic methodologies, such as domino reactions and multicomponent reactions, has further expanded the accessibility and diversity of these compounds. These synthetic strategies are crucial for generating libraries of compounds for high-throughput screening and for the construction of larger, more complex molecular architectures.
Furthermore, the photophysical properties of pyrrolo[1,2-a]quinoxaline (B1220188), a related fused system, have been explored, suggesting the potential for developing novel photofunctional materials. nih.gov The inherent fluorescence and environmental sensitivity of these systems open avenues for their use as molecular probes and sensors. The pyrrolo[1,2-a]pyrazine scaffold can be incorporated into polymers or other materials to impart specific optical or electronic properties, leading to applications in areas such as organic light-emitting diodes (OLEDs) and bioimaging.
Further Elucidation of Undefined Mechanisms of Action
While numerous pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant biological activity, the precise mechanisms of action often remain to be fully elucidated. researchgate.net It is understood that the biological effects of these compounds are diverse, with some derivatives exhibiting antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netresearchgate.net For instance, certain derivatives are known to act as kinase inhibitors, while others may function as receptor antagonists. researchgate.net
One study on novel pyrrolo[1,2-a]pyrazine derivatives with anticancer activity suggested that their mechanism could be associated with the FTase-p38 signaling axis. nih.gov In another example, a series of pyrrole-pyrazinone and pyrazole-pyrazinone compounds were identified as potent and selective antagonists of the Vasopressin(1b) receptor. nih.gov The antimicrobial action of some derivatives, such as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), involves the inhibition of bacterial biofilm formation and the degradation of the cell wall. researchgate.net
Future research should focus on detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds. Techniques such as proteomics, genomics, and advanced molecular imaging can be employed to unravel the complex interactions between pyrrolo[1,2-a]pyrazine derivatives and their biological targets. A deeper understanding of their mechanisms of action is critical for their optimization as therapeutic agents and for minimizing off-target effects.
Rational Design and Synthesis of Novel Pyrrolo[1,2-a]pyrazine Derivatives with Enhanced Specificity and Potency
The versatility of the pyrrolo[1,2-a]pyrazine scaffold allows for the rational design and synthesis of new derivatives with improved biological activity. By systematically modifying the substituents on the core structure, it is possible to enhance the potency, selectivity, and pharmacokinetic properties of these compounds.
Structure-activity relationship (SAR) studies are crucial in this regard, providing insights into how different functional groups influence biological activity. nih.gov For example, in a study of anticancer derivatives, it was found that the orientation of substituents on an aromatic ring attached to the pyrrolo[1,2-a]pyrazine core was critical for their inhibitory effects on human lymphoma cells. nih.gov Specifically, a derivative with a 2,4-dimethoxyphenyl group showed more potent inhibition than one with a 2,5-dimethoxyphenyl group. nih.gov
Computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, are powerful tools for the rational design of new compounds. asianpubs.orgresearchgate.net These approaches can predict the biological activity of virtual compounds and guide the synthesis of the most promising candidates. For instance, 3D-QSAR studies on phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 antagonists have provided valuable information for designing new potent antagonists by identifying key structural features required for activity. asianpubs.org
The following table presents data on the antiproliferative activity of a series of pyrrolo[2,1-f] researchgate.netresearchgate.netnih.govtriazine derivatives, a structurally related class of compounds, highlighting the impact of different substituents on their potency against various cancer cell lines.
| Compound | R1 | R2 | Rh30 IC50 (µM) | T47D IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | PC3 IC50 (µM) |
| 14a | H | Methyl | 1.9 | 0.8 | 1.2 | 1.5 | 1.1 |
| 14p | 4-F | Methyl | 1.5 | 0.6 | 1.0 | 1.1 | 0.9 |
| 14q | 4-Cl | Methyl | 1.3 | 0.5 | 0.9 | 1.0 | 0.8 |
Data sourced from a study on the design and synthesis of pyrrolo[2,1-f] researchgate.netresearchgate.netnih.govtriazine derivatives as antiproliferative agents. sci-hub.se
Exploration of Pyrrolo[1,2-a]pyrazine Systems in Emerging Areas of Chemical Biology and Drug Discovery
The unique properties of pyrrolo[1,2-a]pyrazine derivatives make them valuable tools for exploring new frontiers in chemical biology and drug discovery. Their diverse biological activities suggest that they could be developed into therapies for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netmdpi.com
Recent research has identified novel pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators. nih.gov One such compound, 38 , not only activated Sirt6 but also significantly suppressed SARS-CoV-2 infection with an EC50 value of 9.3 μM. nih.gov This highlights the potential of these scaffolds in addressing emerging infectious diseases.
Furthermore, the development of pyrrolo[1,2-a]pyrazine-based compounds as chemical probes can aid in the study of complex biological processes. These probes can be designed to interact with specific proteins or pathways, allowing for their visualization and functional characterization. The inherent fluorescence of some of these compounds can be harnessed for the development of bioimaging agents.
The following table summarizes the biological activity of selected pyrrolo[1,2-a]pyrazine and related derivatives from various studies.
| Compound | Target/Activity | Cell Line/Assay | IC50/EC50 |
| 6x | Anticancer | U937 (human lymphoma) | More potent than 6b |
| Compound 38 | Sirt6 Activator, Anti-SARS-CoV-2 | In vitro assay | EC50 = 9.3 μM |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Antibacterial | P. mirabilis, E. coli | Effective inhibition of biofilm formation |
Data compiled from multiple research articles. researchgate.netnih.govnih.gov
Q & A
Q. Table 1: Comparison of Synthesis Methods
Advanced Synthesis: How can researchers resolve contradictions in reaction yields for pyrrolo[1,2-a]pyrazine derivatives?
Answer:
Discrepancies in yields often arise from variations in substituent electronic effects or solvent polarity. For instance:
- Electron-withdrawing groups on aryl bromides reduce reactivity in Pd-catalyzed C6 arylation, requiring higher catalyst loadings or longer reaction times .
- Polar aprotic solvents (e.g., DMF) improve cyclization efficiency in base-mediated methods by stabilizing intermediates .
- Recommendation : Use design of experiments (DoE) to optimize parameters like temperature, solvent, and catalyst ratios .
Basic Biological Evaluation: What assays are used to assess the antimicrobial activity of pyrrolo[1,2-a]pyrazine derivatives?
Answer:
Standard protocols include:
- Disk diffusion assays : To screen against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria .
- MIC determination : Broth microdilution methods using compounds isolated from natural sources (e.g., marine Bacillus tequilensis) or synthetic libraries .
- GC-MS profiling : Identifies bioactive compounds like hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione in crude extracts .
Advanced Biological Evaluation: How can researchers validate the mechanism of action of pyrrolo[1,2-a]pyrazine-based antibiotics?
Answer:
Advanced methodologies include:
- Proteomic analysis : To identify bacterial protein targets (e.g., cell wall synthesis enzymes) disrupted by the compound .
- Fluorescence microscopy : To visualize membrane permeability changes in Staphylococcus aureus treated with hexahydro derivatives .
- Resistance induction studies : Serial passaging of bacteria under sub-MIC conditions to detect mutations conferring resistance .
Basic Characterization: What analytical techniques are critical for characterizing this compound derivatives?
Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positioning (e.g., C6 vs. C7 substitution) .
- FT-IR : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- HPLC : Validates purity (>95%) for biologically tested compounds .
Advanced Characterization: How can researchers address spectral data contradictions in structurally similar derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in diastereomeric mixtures (e.g., hexahydro derivatives) .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry for crystalline derivatives .
- Computational modeling : DFT calculations predict NMR shifts and optimize geometry for ambiguous cases .
Functionalization Strategies: What methods enable diversification of the pyrrolo[1,2-a]pyrazine core for SAR studies?
Answer:
- Electrophilic substitution : Acetylation or formylation at C3/C7 positions using Ac₂O or DMF/POCl₃ .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at C6 .
- Natural product hybrid synthesis : Conjugation with alkaloid fragments via amide linkages .
Data Interpretation: How should researchers analyze conflicting bioactivity data between synthetic and natural derivatives?
Answer:
- Metabolite profiling : Compare GC-MS spectra of synthetic vs. natural isolates to identify co-eluting impurities .
- Cytotoxicity assays : Test both derivatives on mammalian cell lines to rule out non-specific toxicity .
- Structural analogs : Synthesize minor natural variants (e.g., 3-phenylmethyl vs. 3-isobutyl) to isolate bioactive motifs .
Scale-Up Challenges: What pitfalls arise during gram-scale synthesis of pyrrolo[1,2-a]pyrazine derivatives?
Answer:
- Exothermic reactions : Control temperature during cyclization to prevent decomposition .
- Column chromatography limitations : Replace with recrystallization or flash chromatography for polar intermediates .
- Pd leaching : Use polymer-supported catalysts to minimize metal contamination in C–H arylation .
Interdisciplinary Applications: How can pyrrolo[1,2-a]pyrazine derivatives be applied beyond antimicrobial research?
Answer:
- Antioxidant studies : DPPH/ABTS assays to evaluate radical scavenging capacity (e.g., derivatives from Senna alata) .
- Antidiabetic research : α-Glucosidase inhibition assays using hexahydro derivatives .
- Materials science : Incorporation into emissive fluorophores via π-extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
